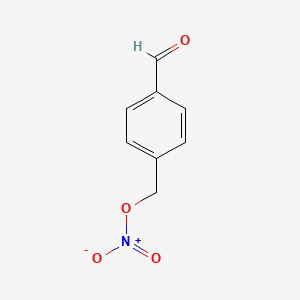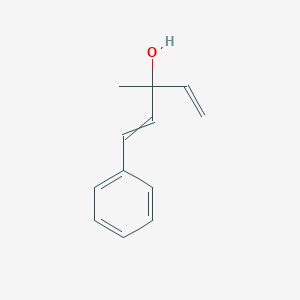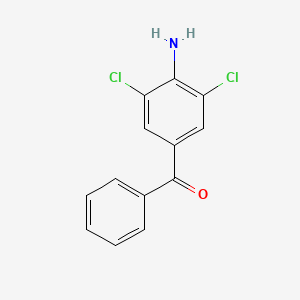
(4-Amino-3,5-dichlorophenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-3,5-dichlorophenyl)(phenyl)methanone is an organic compound with a complex structure that includes both amino and dichlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,5-dichlorophenyl)(phenyl)methanone typically involves the reaction of 4-amino-3,5-dichlorobenzoyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-3,5-dichlorophenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Amino-3,5-dichlorophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Amino-3,5-dichlorophenyl)(phenyl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Amino-3,5-dichlorophenyl)(phenyl)methanol
- (4-Amino-3,5-dichlorophenyl)(phenyl)ethanone
- (4-Amino-3,5-dichlorophenyl)(phenyl)propanone
Uniqueness
(4-Amino-3,5-dichlorophenyl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
193140-41-9 |
|---|---|
Fórmula molecular |
C13H9Cl2NO |
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
(4-amino-3,5-dichlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-6-9(7-11(15)12(10)16)13(17)8-4-2-1-3-5-8/h1-7H,16H2 |
Clave InChI |
YARYATISBZRWMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



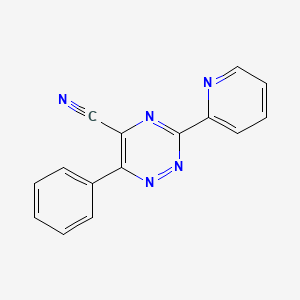
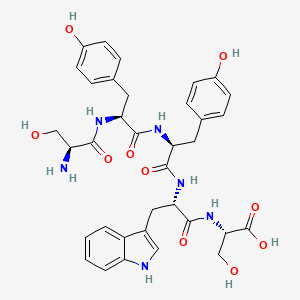
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
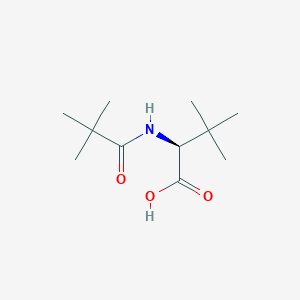
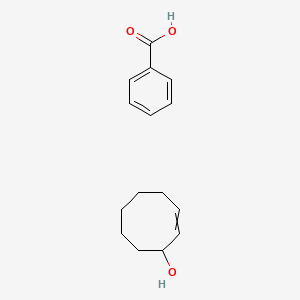
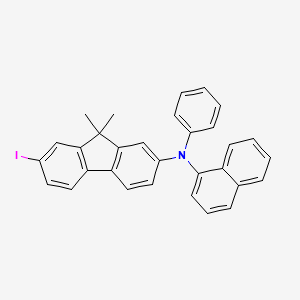
![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)

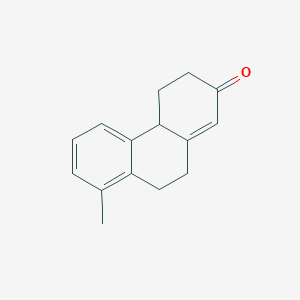
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
